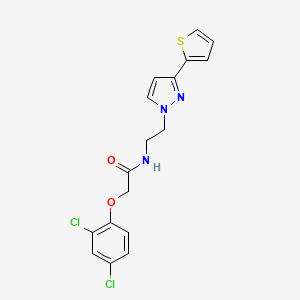

2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an ethylamine backbone substituted with a pyrazole-thiophene moiety. This compound belongs to a broader class of 2-(2,4-dichlorophenoxy)acetamide derivatives, which are structurally optimized for diverse biological activities, including enzyme inhibition and agrochemical applications . The 2,4-dichlorophenoxy group is a common pharmacophore in herbicides and anti-inflammatory agents, while the pyrazole and thiophene heterocycles enhance binding specificity to molecular targets such as cyclooxygenase-2 (COX-2) or kinase receptors .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(13(19)10-12)24-11-17(23)20-6-8-22-7-5-14(21-22)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLXVZVYBRMLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Synthesis of the Pyrazole Intermediate: Concurrently, the thiophene ring is introduced by reacting thiophene-2-carboxaldehyde with hydrazine hydrate to form 3-(thiophen-2-yl)-1H-pyrazole.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Thiourea-Modified Analogues

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|---|

| 7d | 4-Acetamidophenyl | 58 | 171–173 | 0.28 |

| 7e | Ethyl benzoate | 67 | 195–197 | 0.60 |

| 7f | 2-Chlorophenyl | 69 | 196–198 | 0.63 |

| 7g | 4-Bromophenyl | 72 | 186–188 | 0.75 |

| 7h | Naphthalen-1-yl | 64 | 205–207 | 0.69 |

Key Observations :

- 7g (4-bromophenyl) exhibits the highest yield (72%) and moderate melting point, suggesting favorable synthetic scalability .

- 7h (naphthalen-1-yl) has the highest melting point (205–207°C), likely due to increased aromatic stacking interactions .

Agrochemical Analogues: Auxin-like Compounds

The target compound shares structural homology with synthetic auxin agonists, such as Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) and Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide). These analogues are potent herbicides, mimicking natural auxins like 2,4-D (2,4-dichlorophenoxyacetic acid) .

Table 2: Comparison with Agrochemical Analogues

| Compound | Substituent on Acetamide | Key Application |

|---|---|---|

| Target | Thiophen-2-yl-pyrazole-ethyl | Potential enzyme inhibitor |

| Compound 533 | 4-Methylpyridin-2-yl | Herbicide (auxin agonist) |

| Compound 602 | 4-Chloro-3,5-dimethylphenoxy | Herbicide (auxin agonist) |

Key Differences :

Pharmacological Analogues: COX-2 Inhibitors

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide), are known caspase inhibitors, while others like 7d–7h show COX-2 selectivity . The target compound’s pyrazole-thiophene moiety may enhance binding to COX-2’s hydrophobic pocket, analogous to indole-based inhibitors like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) .

Physicochemical and Spectroscopic Properties

- NMR Data: The target compound’s 1H NMR in DMSO-d6 is expected to show peaks for the dichlorophenoxy group (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and thiophene (δ 7.0–7.4 ppm), similar to RN1 (2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide) .

- Solubility : The thiophene-pyrazole group may improve lipid solubility compared to purely aromatic analogues like 7d–7h , enhancing membrane permeability .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that integrates multiple pharmacologically relevant moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and comparisons with similar compounds.

Chemical Structure

The molecular formula of the compound is . The key structural features include:

- A dichlorophenoxy group, which may confer herbicidal properties.

- A thiophene ring , known for various biological activities.

- A pyrazole moiety , which is often associated with anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation. The presence of the pyrazole ring suggests potential anti-inflammatory activity through inhibition of prostaglandin synthesis.

- Herbicidal Potential : The dichlorophenoxy group is characteristic of herbicides, indicating that this compound may possess herbicidal properties against specific plant species.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

- Cyclooxygenase Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives with thiophene and pyrazole functionalities have demonstrated significant COX inhibition .

- Receptor Binding Affinity : Studies on related compounds indicate that they may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide | Similar phenoxy group | Lacks thiophene and pyrazolone moieties |

| 5-(thiophen-3-yl)-1H-pyrrole | Contains thiophene | Different core structure; no acetamide functionality |

| 4-amino-N-(pyridin-4-yl)benzamide | Similar amide linkage | Lacks phenoxy group; different substituents |

This table illustrates how the compound stands out due to its combination of functional groups.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to or derived from this compound:

- In Vivo Studies : Animal models have been used to assess anti-inflammatory effects. In one study, compounds featuring similar structural elements were administered to rats exhibiting carrageenan-induced paw edema, resulting in significant reductions in inflammation .

- In Vitro Assays : The compound's efficacy against bacterial strains was evaluated using standard agar diffusion methods, showing promising results against Gram-positive bacteria.

- Molecular Docking Studies : Computational analyses have provided insights into potential binding sites on target proteins such as COX enzymes and sigma receptors, supporting experimental findings regarding its biological activities .

Q & A

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS).

- Tissue Distribution : Radiolabel the compound (e.g., 14C) and track accumulation in target organs .

Key Parameters for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.